molecular formula C18H20ClNO4S B2696109 (E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 2035023-06-2

(E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No.: B2696109
CAS No.: 2035023-06-2
M. Wt: 381.87
InChI Key: WWTMYGDXLQRTIX-WEVVVXLNSA-N
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Description

(E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C18H20ClNO4S and its molecular weight is 381.87. The purity is usually 95%.
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Biological Activity

(E)-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound's structure consists of several key components:

  • Chlorothiophene Ring : Provides unique electronic properties.
  • Methoxyethyl Group : Enhances solubility and bioavailability.
  • Dimethoxyphenyl Moiety : Potentially contributes to anticancer and anti-inflammatory activities.

The molecular formula of the compound is C18H20ClNO4SC_{18}H_{20}ClNO_4S, with a molecular weight of approximately 381.9 g/mol .

The biological activity of this compound is believed to involve interactions with various biological targets, including enzymes and receptors. These interactions may lead to the modulation of signaling pathways relevant to inflammation and cancer progression.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
  • Receptor Modulation : It could interact with receptors that regulate cell proliferation and apoptosis.

Anticancer Activity

Preliminary studies suggest that compounds with similar structures exhibit anticancer properties. For instance, acrylamide derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .

Anti-inflammatory Properties

Research indicates that related compounds possess significant anti-inflammatory effects. For example, studies have demonstrated that certain acrylamide derivatives can reduce edema and leukocyte accumulation in animal models of inflammation . The specific activity of this compound in this regard remains to be fully elucidated.

Research Findings

A variety of studies have explored the biological activities associated with acrylamide derivatives:

Study FocusFindings
Cancer Studies Acrylamide has been linked to increased tumor incidence in rodent models, indicating potential carcinogenic properties .
Inflammation Models Related compounds demonstrated inhibition of inflammatory markers and reduced symptoms in models of arthritis and edema .
Mechanistic Insights Investigations into the cellular mechanisms revealed that acrylamide derivatives could affect signaling pathways related to inflammation and cancer .

Case Studies

  • Anti-inflammatory Model :
    • A study on a related compound showed significant inhibition of carrageenan-induced paw edema in rats, suggesting potential for this compound to modulate acute inflammatory responses .
  • Cancer Cell Lines :
    • In vitro studies utilizing cancer cell lines indicated that similar acrylamide derivatives could induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .

Properties

IUPAC Name

(E)-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4S/c1-22-13-6-4-12(10-14(13)23-2)5-9-18(21)20-11-15(24-3)16-7-8-17(19)25-16/h4-10,15H,11H2,1-3H3,(H,20,21)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTMYGDXLQRTIX-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCC(C2=CC=C(S2)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCC(C2=CC=C(S2)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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